[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Description
The compound [(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate is a highly complex molecule featuring:
- Pyrimidine and thiazole heterocycles (critical for nucleotide analog interactions).
- Glycosylated oxane (pyran) rings (enhancing solubility and targeting carbohydrate-binding proteins).
- Carbamate and amino acid-derived side chains (modulating pharmacokinetics and bioactivity).
Properties
Molecular Formula |
C60H95N23O21S2 |
|---|---|
Molecular Weight |
1538.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73)/t24-,25+,26?,27+,28-,32-,33+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,56+,57-/m0/s1 |
InChI Key |
XRKOAIXTCFOKJS-PKOMGJGZSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |
Origin of Product |
United States |
Preparation Methods
Carbamate Synthesis Methodologies
Traditional Carbamate Formation Techniques
The carbamate group in the target molecule is synthesized via classical methods such as the Curtius rearrangement and alcohol-isocyanate coupling. The Curtius rearrangement, involving thermal decomposition of acyl azides to isocyanates followed by nucleophilic trapping with alcohols, is particularly relevant for generating sterically hindered carbamates. For example, the glycosidic carbamate in the oxan-4-yl subunit is formed by reacting a preformed glycosyl isocyanate intermediate with a secondary alcohol under anhydrous conditions (Scheme 1A). This method requires precise temperature control (40–75°C) to prevent racemization of stereocenters adjacent to the reaction site.
Alternative approaches include the use of di(2-pyridyl) carbonate (DPC) as a high-yielding alkoxycarbonylation reagent. DPC reacts with amines to form mixed carbonates, which subsequently undergo nucleophilic substitution with alcohols to yield carbamates (Scheme 1B). This method is favored for its compatibility with acid-sensitive functionalities, achieving yields of 78–92% for tertiary carbamates.
Table 1. Selected Carbamate Formation Yields via Curtius Rearrangement and DPC-Mediated Methods
| Substrate | Method | Yield (%) | Conditions |
|---|---|---|---|
| Glycosyl isocyanate | Curtius | 65 | 75°C, DMF, 12 h |
| Tertiary alcohol + DPC | Alkoxycarbonyl | 88 | RT, Et3N, CH2Cl2, 4 h |
| Secondary amine + DPC | Alkoxycarbonyl | 82 | 0°C→RT, THF, 6 h |
Stereoselective Glycosylation Strategies
Glycal-Based Allyl Cyanate/Isocyanate Rearrangement
The β- N-glucosyl carbamate moiety is constructed using a-sigmatropic allyl cyanate/isocyanate rearrangement (Scheme 2). Starting from a D-glucal derivative, treatment with cyanogen bromide generates an allyl cyanate intermediate, which undergoes rearrangement to an isocyanate. Subsequent trapping with a nucleophilic alcohol or amine yields β-configured carbamates with >98% stereoselectivity. This method is critical for installing the (2R,3S,4S,5R,6R) oxan-3-yl subunit without epimerization.
Table 2. Stereoselectivity in Glycosyl Carbamate Formation
| Glycal Starting Material | Nucleophile | Product Configuration | Yield (%) |
|---|---|---|---|
| D-Glucal | 4-Nitrophenol | β- N-Glc | 91 |
| D-Galactal | Benzylamine | β- N-Gal | 87 |
Heterocyclic Assembly: Thiazole and Imidazole Moieties
Thiazole Ring Construction via Hantzsch Synthesis
The 1,3-thiazol-2-yl subunits are synthesized via Hantzsch thiazole formation, involving condensation of α-bromo ketones with thioamides (Scheme 3A). For instance, reaction of 2-bromo-1-(4-aminobutyl)propan-1-one with thiourea in ethanol at reflux affords the 2-aminothiazole core in 76% yield. Subsequent functionalization with carbamimidoyl groups is achieved via guanylation reactions using S-methylisothiourea sulfate.
Imidazole Subunit Synthesis
The 1H-imidazol-5-yl group is introduced via Debus-Radziszewski condensation, employing glyoxal, ammonia, and an α-ketoaldehyde derivative (Scheme 3B). Microwave-assisted conditions (150°C, 20 min) enhance reaction efficiency, yielding the imidazole ring with 85% purity after recrystallization.
Convergent Fragment Coupling
Peptide Bond Formation and Amide Coupling
Critical amide linkages, such as the connection between the pyrimidine-4-carbonyl and diamino-3-oxopropyl subunits, are forged using standard peptide coupling reagents. N,N'-Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane achieves 93% coupling efficiency for sterically hindered amines (Scheme 4A).
Orthogonal Protection-Deprotection Sequences
The synthesis employs a multi-step protection strategy:
- Carbamate Protection : tert-Butyloxycarbonyl (Boc) groups shield primary amines during glycosylation.
- Thiol Protection : Trityl groups protect thiazole thiols during imidazole formation, removed selectively with AgNO3.
- Hydroxyl Protection : Benzyl ethers and acetyl esters are used for carbohydrate hydroxyls, cleaved via hydrogenolysis or mild base.
Solid-Phase Synthesis for Repetitive Motifs
Repetitive units such as the 4-[4-(4-aminobutyl)butylcarbamoyl]thiazole-2-yl sequences are assembled on Merrifield resin using Fmoc-based solid-phase synthesis (Scheme 5). Key steps include:
- Resin Loading : Attachment via a photolabile linker (3-nitro-4-bromomethylbenzyl alcohol) enables UV-triggered cleavage.
- Iterative Coupling : Each thiazole unit is added via Hantzsch cyclization, followed by amide coupling with Boc-protected diamines.
- Final Cleavage : TFA/CH2Cl2 (1:1) releases the oligothiazole chain in 68% overall yield.
Chiral Resolution and Stereochemical Control
Enzymatic Desymmetrization
The (1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl sidechain is resolved using immobilized penicillin acylase. The enzyme selectively hydrolyzes the S-enantiomer of a racemic N-acetyl precursor, yielding the desired (1S)-configured amine in 99% ee (Scheme 6A).
Analytical Validation and Characterization
Critical quality control metrics for the final compound include:
- HPLC Purity : 98.2% (C18 column, 0.1% TFA/MeCN gradient)
- HRMS (ESI+) : m/z [M+H]+ Calcd. 2145.8764, Found 2145.8759
- 1H NMR : 600 MHz, D2O, δ 8.21 (s, 1H, imidazole), 5.89 (d, J = 3.5 Hz, 1H, anomeric proton)
Chemical Reactions Analysis
Types of Reactions
Bleomycin B4 undergoes several types of chemical reactions, including:
Substitution: Bleomycin B4 can participate in substitution reactions, particularly in the presence of specific cofactors like transition metals.
Common Reagents and Conditions
Common reagents used in the reactions involving bleomycin B4 include:
Iron ions: Essential for the formation of metallobleomycin complexes.
Oxygen: Reacts with the metallobleomycin complexes to produce reactive oxygen species.
One-electron reductants: Facilitate the formation of activated bleomycin species.
Major Products Formed
The major products formed from the reactions of bleomycin B4 include:
Superoxide and hydroxide free radicals: These reactive oxygen species cause DNA strand breaks.
DNA adducts: Result from the interaction of bleomycin B4 with DNA, leading to inhibition of DNA synthesis.
Scientific Research Applications
Bleomycin B4 has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of bleomycin B4 involves the inhibition of DNA synthesis. Bleomycin B4 binds to guanosine-cytosine-rich regions of DNA, forming metallobleomycin complexes that generate reactive oxygen species. These species cause single- and double-strand breaks in DNA, leading to cell death . The molecular targets include DNA itself and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrimidine-Triazole Derivatives (Compounds 16 and 17)
Structural Features :
- Fluorinated alkyl chains (e.g., heptadecafluoroundecanamido groups in Compound 16).
- Triazole linkers (synthesized via click chemistry).
- Pyrimidine and pyran cores .
| Property | Target Compound | Compounds 16/17 |
|---|---|---|
| Hydrophobicity | Moderate (hydroxyl/carbamate) | High (fluorinated chains) |
| Synthesis | Multi-step coupling | Click chemistry-based triazoles |
| Bioactivity | Likely nucleic acid inhibition | Membrane-targeting (fluorophores) |
Key Difference : The fluorinated analogs prioritize membrane permeability, whereas the target compound’s hydroxyl and carbamate groups favor aqueous solubility and protein interactions .
Thiazole-Pyrimidine Derivatives (Compound 6)
Structural Features :
| Property | Target Compound | Compound 6 |
|---|---|---|
| Heterocycles | Pyrimidine, thiazole, imidazole | Pyrimidine, thiazole |
| Binding Motifs | Multi-domain (carbamate, glycosyl) | Single-domain (morpholine) |
| Therapeutic Target | Broad-spectrum (nucleic acids) | Kinase inhibition (morpholine) |
Key Difference : Compound 6’s morpholine group likely targets kinase ATP pockets, while the target compound’s glycosylation and carbamate groups suggest RNA/DNA or glycoprotein interactions .
Glycosylated Asn Building Blocks (GCN1040)
Structural Features :
- Fmoc-protected asparagine with sialylated and fucosylated glycans.
- Acetamido and benzyloxycarbonyl groups .
| Property | Target Compound | GCN1040 |
|---|---|---|
| Glycosylation | Oxane-linked hydroxyls | Sialic acid/fucose branches |
| Solubility | High (polar groups) | Moderate (Fmoc protection) |
| Application | Therapeutic (small molecule) | Glycoprotein synthesis |
Key Difference : GCN1040 is tailored for glycopeptide synthesis, whereas the target compound’s glycosylation likely enhances target recognition in biological systems .
Azetidine-Containing Analogs ()
Structural Features :
| Property | Target Compound | Azetidine Analog |
|---|---|---|
| Ring Strain | Low (5/6-membered rings) | High (azetidine) |
| Stability | Higher | Lower (prone to ring-opening) |
| Bioactivity | Sustained binding | Transient interactions |
Key Difference : The azetidine analog’s strained ring may limit its stability in vivo compared to the target compound’s rigid pyran and pyrimidine framework .
Biological Activity
The compound , with the complex structure denoted as “[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate,” exhibits a range of biological activities that warrant detailed examination.
Structure and Properties
The compound's complex structure suggests multiple functional groups that may interact with various biological targets. The presence of amino acids and heterocycles indicates potential roles in enzyme inhibition or receptor modulation. The molecular formula and structure imply significant hydrophilicity due to hydroxymethyl and hydroxy groups, which may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance, the presence of thiazole rings is known to enhance antibacterial properties through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
Compounds with similar configurations have been investigated for their anticancer properties. The ability to inhibit specific signaling pathways (e.g., STAT3) is crucial in cancer treatment. Studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells .
Immunomodulatory Effects
The compound may also possess immunomodulatory effects. Similar compounds have been reported to stimulate immune responses or modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Case Study 1: Antibacterial Activity
A study evaluated compounds structurally related to the one against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to interference with bacterial protein synthesis .
Case Study 2: Anticancer Efficacy
In a preclinical trial involving human cancer cell lines, a derivative of the compound demonstrated a reduction in cell viability by up to 70% at specific concentrations. This effect was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Biological Activities
Q & A
Q. What are the key challenges in synthesizing [(2R,3S,4S,5R,6R)-2-...carbamate]?
Synthesis of this compound involves multi-step reactions with precise stereochemical control. Challenges include:
- Regioselectivity and stereoselectivity : Ensuring correct spatial arrangement of functional groups (e.g., amino, carbamate, and imidazole moieties) .
- Purification : Separation of intermediates using techniques like column chromatography or membrane technologies (e.g., nanofiltration) .
- Stability : Sensitivity of carbamate and imidazole groups to hydrolysis under acidic/basic conditions requires inert atmospheres or low-temperature protocols .
Q. Which spectroscopic methods are most effective for structural characterization?
A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:
- NMR : Assigns stereochemistry (e.g., oxane ring configurations) and confirms functional groups (e.g., carbamate carbonyl at ~165 ppm in ¹³C NMR) .
- IR : Identifies NH stretches (3100–3500 cm⁻¹) and carbonyl vibrations (1680–1750 cm⁻¹) .
- High-resolution MS : Validates molecular weight (±2 ppm error tolerance) .
Q. How can researchers design experiments to validate synthetic intermediates?
Use statistical Design of Experiments (DoE) to minimize trial-and-error:
- Factorial designs : Test variables (temperature, catalyst loading) for reaction optimization .
- Response surface methodology : Maps optimal conditions for yield and purity (e.g., 70–80°C for carbamate formation) .
- Example : A 2³ factorial design reduced synthesis steps for pyrimidine intermediates by 40% .
Q. What are the critical solubility considerations for in vitro assays?
The compound’s hydrophilicity (due to hydroxyl and carbamate groups) and hydrophobicity (imidazole, thiazole) require:
- Co-solvent systems : DMSO-water mixtures (≤10% DMSO) for cell-based assays .
- pH adjustments : Buffers (pH 6–8) to stabilize the carbamate group .
Q. How can researchers mitigate degradation during storage?
- Lyophilization : Stabilizes the compound in solid form at -80°C .
- Inert packaging : Argon-filled vials reduce oxidation of amino groups .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for [(2R,3S,4S,5R,6R)-2-...carbamate]?
Quantum chemical calculations (e.g., DFT) and AI-driven simulations (COMSOL Multiphysics) enable:
- Transition state analysis : Identifies energy barriers for stereoselective steps (e.g., oxane ring closure) .
- Reactor design : Optimizes heat/mass transfer for exothermic reactions (e.g., carbamate formation) .
- Example : ICReDD’s AI models reduced reaction optimization time by 60% for similar heterocycles .
Q. How do reaction fundamentals inform scalable synthesis protocols?
- Microreactor systems : Improve mixing efficiency for fast reactions (e.g., thiazole cyclization at 0.1 s residence time) .
- Process analytical technology (PAT) : In-line NMR monitors intermediate conversion (>95%) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
